1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione
Description
This compound has been investigated in preclinical studies for neurological disorders such as schizophrenia due to its ability to enhance glutamate signaling . However, its development was halted due to dose-limiting CNS side effects linked to excessive mGlu5 activation . This article provides a detailed comparison with structurally and functionally analogous compounds, emphasizing pharmacological profiles, structure-activity relationships (SAR), and clinical translatability.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-4-2-1-3-5-13)6-7-16(21)18-10-11-19-14(12-18)8-9-17-19/h1-5,8-9H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQAIBCUQWLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: : Preparation of this compound typically begins with the synthesis of its core pyrazolo[1,5-a]pyrazine structure, through the reaction of an appropriate diazo compound with a pyrazine derivative under controlled conditions. The reaction conditions must be meticulously optimized to obtain high yields and purity. Industrial Production : On an industrial scale, the compound can be produced through a multi-step synthesis involving the initial formation of intermediate compounds, followed by the final coupling reactions. Catalysts, solvents, and specific temperatures play vital roles in this production process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : The oxidation reactions often employ oxidizing agents such as potassium permanganate or chromic acid under acidic or basic conditions. Reduction reactions may utilize hydrogen gas over a palladium catalyst or lithium aluminum hydride. Substitution reactions involve nucleophiles like halides or hydroxides under controlled temperatures and pressures. Major Products : These reactions yield diverse products, such as hydroxylated derivatives, reduced amines, or substituted pyrazolo-pyrazine compounds, depending on the reaction pathways and reagents used.
Scientific Research Applications
Chemistry: : The unique structure of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione makes it a valuable synthetic building block in organic synthesis. It can be employed in the construction of more complex heterocyclic compounds and pharmaceuticals. Biology : This compound’s ability to interact with various biological targets has garnered interest in biochemical studies. It may serve as a scaffold for the development of enzyme inhibitors or receptor ligands. Medicine : Potential therapeutic applications include its role as a precursor in the synthesis of drugs targeting neurological disorders, cancer, or infectious diseases, due to its structural similarity to biologically active molecules. Industry : In industrial settings, it can be used as an intermediate in the synthesis of specialty chemicals, agricultural chemicals, and material science applications.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets within cells. The precise mechanism involves binding to enzymes, receptors, or DNA sequences, thereby modulating their activity. Molecular Targets and Pathways : Potential targets include kinases, proteases, and other enzymes involved in critical biochemical pathways. The modulation of these pathways can lead to altered cell signaling, gene expression, and metabolic processes, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one core is characterized by a bicyclic system with a pyrazole fused to a partially saturated pyrazine ring. Modifications to this scaffold—such as substituents on the eastern (aryl) and western (spacer) regions—significantly influence potency, efficacy, and safety. Below are key comparisons:
Core Scaffold Variations
- Pyrazinone vs. Pyrimidinone Derivatives: Replacement of the pyrazinone core with a pyrimidinone (e.g., VU0462807) improved solubility and reduced half-life while retaining mGlu5 PAM activity. This modification also mitigated CNS toxicity, enabling advancement to preclinical efficacy models . Example:
- 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione (pyrazinone core): EC50 = 15 nM, Glu Max% = 150% .
- VU0462807 (pyrimidinone core): EC50 = 25 nM, Glu Max% = 145%; superior aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL) .
Substituent Effects
Eastern Aryl Modifications :
- Fluorine Substitution : Para-fluorine (e.g., 4c ) improved potency (EC50 = 25 nM) compared to ortho/meta isomers (EC50 = 40–60 nM) .
- Pyridyl vs. Phenyl : Pyridyl-2-yl (4h ) showed moderate potency (EC50 = 90 nM), but fluorination at the 5-position (4k ) enhanced activity (EC50 = 30 nM) .
- Methoxy Groups : Reduced efficacy (Glu Max% = 120%) compared to methyl or fluorine substituents .
- Western Spacer Modifications: –O–CH2– Linkers: Improved metabolic stability but introduced CNS-related side effects in pyrazinone derivatives . Methyl Substituents: Addition of a methyl group to the spacer reduced toxicity in pyrimidinone analogs .
Pharmacological and Pharmacokinetic Comparisons
In Vitro and In Vivo Efficacy
| Compound | mGlu5 EC50 (nM) | Glu Max% | Aqueous Solubility (mg/mL) | AHL Model Efficacy (ED50) | CNS Toxicity (MTD, mg/kg) |
|---|---|---|---|---|---|
| Target Compound | 15 | 150 | 0.8 | 3.2 | 10 (seizures) |
| 4k (pyrazinone) | 30 | 160 | 0.5 | 5.0 | 15 (ataxia) |
| VU0462807 (pyrimidinone) | 25 | 145 | 3.2 | 2.5 | >30 |
| VU0409551 (clinical candidate) | 10 | 180 | 1.5 | 1.8 | 20 (tremors) |
Key Findings :
- The target compound exhibited high potency but poor solubility and severe CNS toxicity, limiting its utility .
- VU0462807 balanced potency with improved solubility and safety, making it a viable backup candidate .
Metabolic Stability
- Pyrazinones: High CYP450 inhibition (e.g., CYP3A4 IC50 = 2 µM) due to lipophilic substituents .
- Pyrimidinones: Reduced CYP inhibition (CYP3A4 IC50 = 10 µM) via optimized polar surface area .
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyrazolo framework combined with a phenylbutane-1,4-dione moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 284.32 g/mol |
| Structural Features | Dihydropyrazolo ring, phenyl group, carbonyls |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, this compound has been investigated for its potential as an inhibitor of various kinases and enzymes involved in critical cellular processes.
- Kinase Inhibition : The compound has shown promise in inhibiting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in apoptosis and inflammation pathways. This inhibition could have therapeutic implications in treating cancer and neurodegenerative diseases .
- Antitumor Activity : Similar pyrazolo derivatives have been reported to exhibit antitumor activity through mechanisms such as tubulin polymerization inhibition . This suggests that this compound may also possess similar properties.
- Neuropharmacological Effects : Compounds within this class have been linked to neuropharmacological activities, indicating potential applications in treating central nervous system disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Study 1: Antitumor Activity
A study synthesized a series of pyrazolo derivatives and tested their antitumor properties. It was found that structural variations influenced their potency against cancer cell lines. The most active compounds inhibited tubulin polymerization effectively .
Study 2: Kinase Inhibition
Research focused on the role of dihydropyrazolo compounds in inhibiting RIPK1 kinase. In vitro assays demonstrated that these compounds could significantly reduce kinase activity, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related dihydropyrazolo compounds:
| Compound Name | Biological Activity |
|---|---|
| Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Negative allosteric modulator of mGluRs |
| 8-(trifluoromethyl)-dihydropyrazolo | Potential CNS activity |
| Bicyclo[2.2.1]heptan derivatives | Varied biological activities depending on substituents |
Q & A
Q. What synthetic strategies are employed for constructing the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one core in derivatives like 4k?
The synthesis involves multi-step routes starting with commercially available ketones. Key steps include:
- Cyclization using (CO₂Et)₂, Na, and EtOH (0°C to RT, 16h) to yield intermediates like 5a/b (38–30% conversion) .
- Hydrazine-mediated ring closure (80°C, 16h) to generate 7a/b (98–44% conversion) .
- Buchwald-Hartwig amination or Suzuki coupling for aromatic substitutions (e.g., 2-Cl-5-F-pyrimidine, 28% yield) . Methodological challenges include optimizing reaction conditions (temperature, catalysts) to improve yields and purity.
Q. How do in vitro pharmacological assays evaluate mGlu5 PAM activity for this compound series?
Key assays include:
- Glutamate CRC fold-shift assays : Measure potentiation of mGlu5 receptor activity (e.g., 4k shows EC₅₀ <10 µM in human mGlu5-expressing cells) .
- Selectivity screening : Test against GPCRs, ion channels, and transporters to confirm target specificity (4k exhibits minimal off-target interactions) .
- ADMET profiling : Assess solubility (e.g., 4k’s low solubility addressed via β-cyclodextrin formulations), plasma protein binding, and CYP inhibition .
Q. What in vivo models validate the therapeutic potential of this compound in schizophrenia-related phenotypes?
- Amphetamine-induced hyperlocomotion (AHL) : 4k reverses AHL dose-dependently (3–100 mg/kg, oral) in mice, with full efficacy at 100 mg/kg .
- Conditioned fear conditioning (CFC) : 4k enhances hippocampal-dependent learning, supporting cognitive benefits .
- Pharmacokinetic (PK) studies : Measure brain penetration (unbound brain concentration > EC₅₀) and oral bioavailability (88% in dogs) .
Advanced Research Questions
Q. How do structural modifications at the eastern/western aromatic regions and central core influence mGlu5 PAM activity?
- SAR insights :
- Eastern aromatic groups (e.g., phenyl, substituted pyrimidines) enhance potency via hydrophobic interactions .
- Western substituents (e.g., phenoxymethyl) improve solubility and reduce metabolic clearance .
- Central core modifications (e.g., pyrazolo[1,5-a]pyrazin-4-one vs. pyrimidinone) modulate physicochemical properties and PAM efficacy .
- Scaffold hopping : Transitioning from exocyclic amides (e.g., VU0409551) to endocyclic lactams (e.g., 4k) retains mGlu5 activity but alters toxicity profiles .
Q. What methodological approaches resolve contradictions between in vitro potency and in vivo toxicity (e.g., 4k’s MTD failure)?
- Toxicity mitigation strategies :
- Reduce mGlu5 PAM efficacy (e.g., weaker potentiators to avoid receptor overactivation) .
- Optimize pharmacokinetics (e.g., shorter half-life via exocyclic amide transposition) to limit CNS exposure .
- Experimental models :
- Rat MTD studies identify CNS-related side effects (e.g., seizures) linked to excessive mGlu5 activation .
- High-content cytotoxicity assays and glutathione trapping assess metabolic stability and reactive metabolite formation .
Q. How can computational modeling guide the design of analogs with improved therapeutic indices?
- Docking studies : Map compound interactions with mGlu5 allosteric pockets to predict binding affinity .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties .
- In silico toxicity prediction : Use tools like Ames test simulations and hERG channel inhibition models to prioritize safer candidates .
Q. What experimental strategies address low solubility and bioavailability in this chemical series?
- Formulation optimization : Use β-cyclodextrin complexes (20% w/v) to enhance aqueous solubility without altering efficacy .
- Prodrug approaches : Introduce ionizable groups (e.g., carboxylic acids) to improve permeability .
- Salt formation : Explore hydrochloride or sodium salts to increase dissolution rates .
Key Research Gaps
- Mechanistic studies linking mGlu5 overactivation to CNS toxicity.
- Development of biased mGlu5 PAMs that modulate specific signaling pathways (e.g., Gq vs. β-arrestin).
- Exploration of alternative scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) to circumvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
